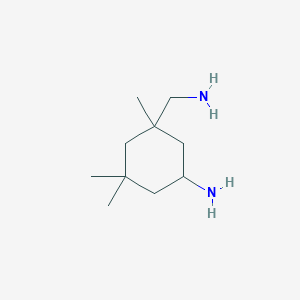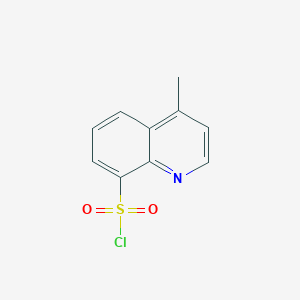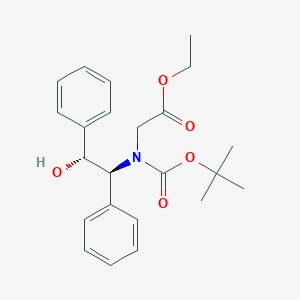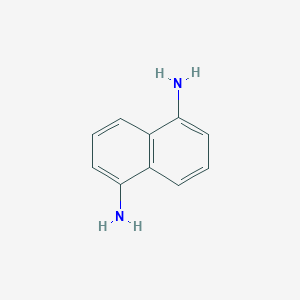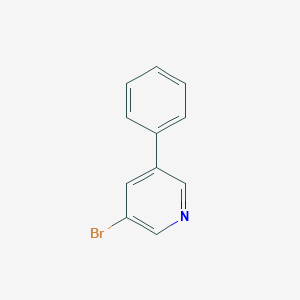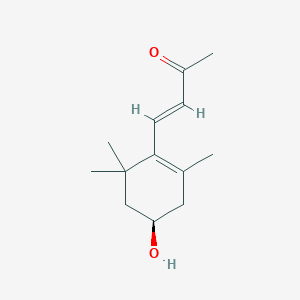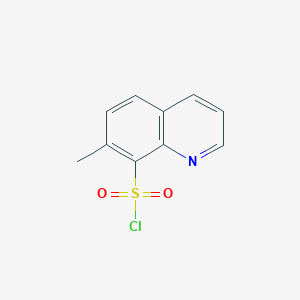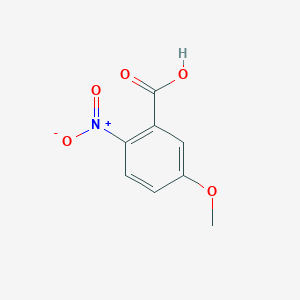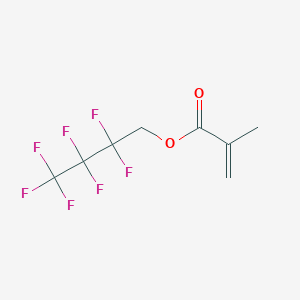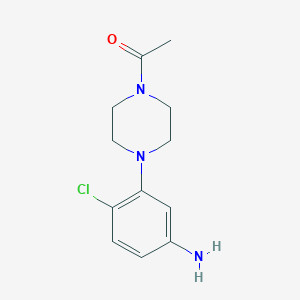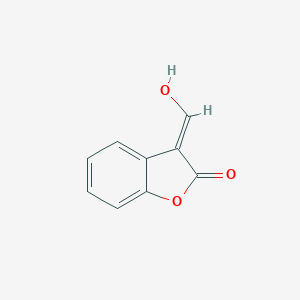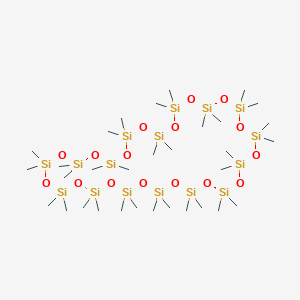
Cyclohexadecasiloxane, dotriacontamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexadecasiloxane, dotriacontamethyl- is a cyclic siloxane with a chemical formula of C48H96O6Si18. It is commonly referred to as D6 and is used in various industrial applications, including personal care products, electronics, and textiles. However, due to its potential environmental and health risks, there has been significant scientific research conducted on D6 in recent years.
作用機序
The mechanism of action of D6 is not fully understood. However, studies have suggested that it may disrupt endocrine function and have toxic effects on various organs and tissues, including the liver, kidneys, and reproductive system. Additionally, D6 has been found to have estrogenic activity, which may contribute to its potential health risks.
生化学的および生理学的効果
Studies have shown that exposure to D6 can lead to various biochemical and physiological effects. In animal studies, D6 has been found to cause liver damage, kidney damage, and reproductive toxicity. Additionally, D6 has been found to have neurotoxic effects and may contribute to developmental and behavioral abnormalities.
実験室実験の利点と制限
D6 is commonly used in laboratory experiments as a solvent and a standard reference material. It is advantageous because of its high purity and stability. However, due to its potential health risks, it is important to handle D6 with caution and follow appropriate safety protocols.
将来の方向性
There are several future directions for research on D6. One area of focus is on developing alternative chemicals and methods for industrial applications that do not pose the same environmental and health risks as D6. Additionally, further research is needed to fully understand the mechanism of action of D6 and its potential health effects. This includes investigating the long-term effects of exposure to D6 and its metabolites in humans and wildlife. Finally, there is a need for improved monitoring and regulation of D6 to minimize its environmental and health impacts.
合成法
D6 is typically synthesized through a process called ring-opening polymerization of hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This process involves the use of catalysts and high temperatures to form the cyclic structure of D6.
科学的研究の応用
D6 has been extensively studied in scientific research due to its potential environmental and health risks. It has been identified as a persistent organic pollutant (POP) and has been found in various environmental matrices, including air, water, soil, and sediment. Additionally, D6 has been detected in human tissues and breast milk, raising concerns about its potential health effects.
特性
CAS番号 |
150026-95-2 |
|---|---|
製品名 |
Cyclohexadecasiloxane, dotriacontamethyl- |
分子式 |
C32H96O16Si16 |
分子量 |
1186.5 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32-dotriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-hexadecasilacyclodotriacontane |
InChI |
InChI=1S/C32H96O16Si16/c1-49(2)33-50(3,4)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(5,6)34-49/h1-32H3 |
InChIキー |
MZOAFPGUGMRIHV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



